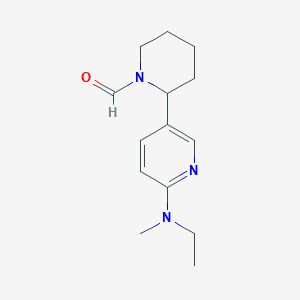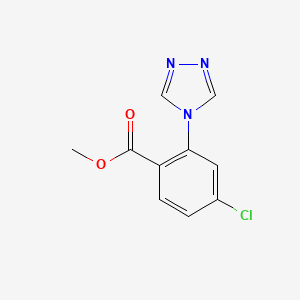
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon ist eine Verbindung, die einen Pyrrolidinring, eine Phenylgruppe und eine Methylpyridin-Einheit aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon beinhaltet typischerweise die Konstruktion des Pyrrolidinrings, gefolgt von der Einführung der Phenyl- und Methylpyridingruppen. Eine gängige Methode beinhaltet die Reaktion von Pyrrolidin mit 2-Chlorpyridin unter basischen Bedingungen, um das Pyrrolidin-Pyridin-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Benzoylchlorid umgesetzt, um die Phenylgruppe einzuführen, was zur endgültigen Verbindung führt .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehört der Einsatz von Durchflussreaktoren und automatisierten Syntheseanlagen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um Nebenprodukte zu minimieren und eine gleichbleibende Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Natriummethoxid in Methanol.
Wichtigste gebildete Produkte
Oxidation: Oxidierte Derivate der Pyrrolidin- und Pyridinringe.
Reduktion: Reduzierte Formen der Verbindung mit hydrierten Ringen.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die Wasserstoffatome ersetzen.
Wissenschaftliche Forschungsanwendungen
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Für sein Potenzial als Ligand in Rezeptorstudien untersucht.
Medizin: Für seine potenziellen therapeutischen Wirkungen erforscht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann je nach ihrer Struktur und ihren funktionellen Gruppen als Inhibitor oder Aktivator bestimmter Enzyme oder Rezeptoren wirken. Der Pyrrolidinring und die Phenylgruppe spielen eine entscheidende Rolle bei der Bindung an die Zielstellen, während die Methylpyridin-Einheit die Gesamtaktivität und Selektivität der Verbindung beeinflussen kann .
Wissenschaftliche Forschungsanwendungen
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pyrrolidine ring and phenyl group play crucial roles in binding to the target sites, while the methylpyridine moiety may influence the compound’s overall activity and selectivity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2-Methyl-4-phenylpyrrolidin-1-yl)methanon
- (2-Methylpyridin-4-yl)(pyrrolidin-1-yl)methanon
- (2-Phenylpyrrolidin-1-yl)(pyridin-4-yl)methanon
Einzigartigkeit
(2-(2-Methylpyridin-4-yl)pyrrolidin-1-yl)(phenyl)methanon ist aufgrund der spezifischen Anordnung seiner funktionellen Gruppen einzigartig, die ihm einzigartige chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Pyrrolidin- als auch des Methylpyridinrings ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in der medizinischen Chemie und der Medikamentenentwicklung macht .
Eigenschaften
Molekularformel |
C17H18N2O |
|---|---|
Molekulargewicht |
266.34 g/mol |
IUPAC-Name |
[2-(2-methylpyridin-4-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C17H18N2O/c1-13-12-15(9-10-18-13)16-8-5-11-19(16)17(20)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,16H,5,8,11H2,1H3 |
InChI-Schlüssel |
RTYJZFABJOUIMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=CC(=C1)C2CCCN2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


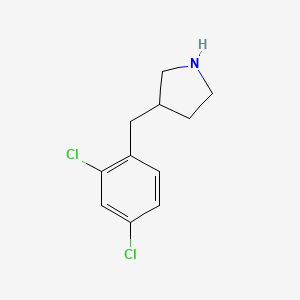

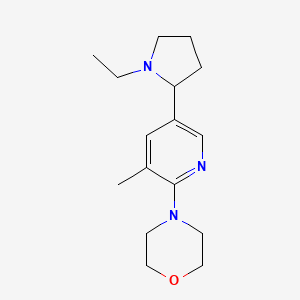

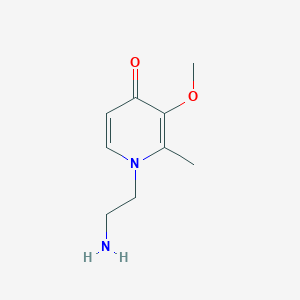
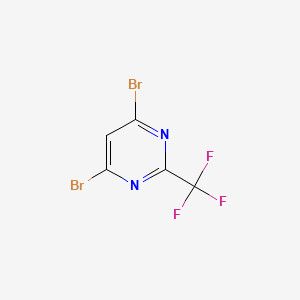

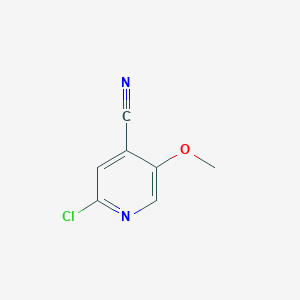
![3-Isobutyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11808293.png)


![2-(5-Oxo-7-picolinoyl-2,3,5,6-tetrahydro-1H-pyrrolo[1,2-a]imidazol-6-yl)acetic acid](/img/structure/B11808306.png)
